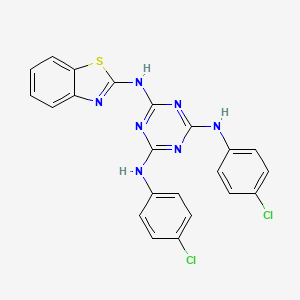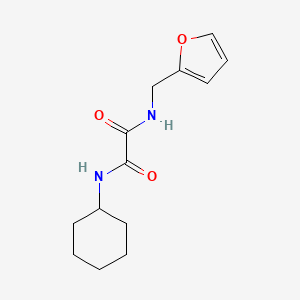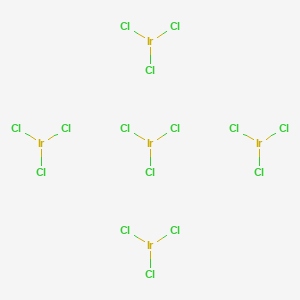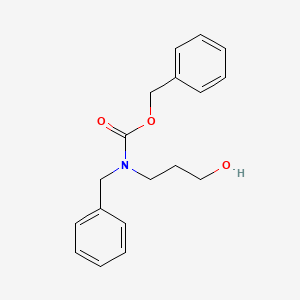
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring and multiple chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the formation of 2-aminothiophenol, which is then reacted with 4-chlorobenzoyl chloride to produce 4-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound on a larger scale.
化学反应分析
Types of Reactions
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds
作用机制
The mechanism of action of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and the formation of amyloid-beta peptides. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation and oxidative stress, which are implicated in the development of diseases like Alzheimer’s.
相似化合物的比较
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide: This compound shares a similar benzothiazole ring and chlorophenyl group but differs in its overall structure and functional groups.
2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide: Another similar compound with a benzothiazole ring and chlorophenyl group, used in various chemical and biological studies.
Uniqueness
Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and therapeutic development.
属性
分子式 |
C22H15Cl2N7S |
|---|---|
分子量 |
480.4 g/mol |
IUPAC 名称 |
2-N-(1,3-benzothiazol-2-yl)-4-N,6-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H15Cl2N7S/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)31-22-27-17-3-1-2-4-18(17)32-22/h1-12H,(H3,25,26,27,28,29,30,31) |
InChI 键 |
NZNDOAPPDAHTPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)

![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)

![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)

![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)
